molecular formula C24H17FN6O B10911660 2-(4,7-diphenyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-N-(3-fluorophenyl)acetamide

2-(4,7-diphenyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B10911660
M. Wt: 424.4 g/mol
InChI Key: UCRLQGLOXVVPIR-UHFFFAOYSA-N
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Description

2-(4,7-diphenyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, along with phenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-diphenyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the pyridazine moiety. The phenyl and fluorophenyl groups are then attached through substitution reactions. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4,7-diphenyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in simpler hydrocarbons.

Scientific Research Applications

2-(4,7-diphenyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-N-(3-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4,7-diphenyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure but differ in their additional functional groups and overall structure.

    1,2,3-Triazolo[4,5-d]pyrimidine derivatives: These compounds have a similar triazole-pyrimidine core but differ in their substituents and applications.

Uniqueness

2-(4,7-diphenyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-N-(3-fluorophenyl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H17FN6O

Molecular Weight

424.4 g/mol

IUPAC Name

2-(4,7-diphenyltriazolo[4,5-d]pyridazin-3-yl)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C24H17FN6O/c25-18-12-7-13-19(14-18)26-20(32)15-31-24-22(17-10-5-2-6-11-17)28-27-21(23(24)29-30-31)16-8-3-1-4-9-16/h1-14H,15H2,(H,26,32)

InChI Key

UCRLQGLOXVVPIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=C2N=NN3CC(=O)NC4=CC(=CC=C4)F)C5=CC=CC=C5

Origin of Product

United States

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